molecular formula C11H19NO3 B8645637 Ethyl 2-methyl-2-(4-oxo-1-piperidinyl)propanoate

Ethyl 2-methyl-2-(4-oxo-1-piperidinyl)propanoate

Cat. No. B8645637
M. Wt: 213.27 g/mol
InChI Key: LRJODPLIGYBURY-UHFFFAOYSA-N
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Patent
US09029383B2

Procedure details

A mixture of ethyl 2-bromo-2-methylpropanoate (48.3 ml, 5 equiv), 4-piperidone hydrochloride monohydrate (100 g, 1 equiv), acetonitrile (1216 ml) and potassium carbonate (353 g, 4 equiv) was heated at reflux under nitrogen with mechanical stirring for 20 h then cooled in an ice bath before adding diethyl ether (approx. 1400 ml). The mixture was filtered through celite, evaporated in vacuo, then excess bromoester distilled off (50° C. still head temperature/10 Torr). Flash chromatography (silica, 5-30% ethyl acetate in hexane) and evaporation of the product fractions gave the crude product as a yellow oil. To remove some remaining bromoester contaminant this was partitioned between ethyl acetate and 2M aqueous hydrochloric acid. The organic layer was discarded and the aqueous layer was basified with sodium carbonate, saturated with sodium chloride and extracted with ethyl acetate. Drying and evaporation of the organic extracts gave the desired product as a yellow oil (54.7 g).
Quantity
48.3 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1216 mL
Type
reactant
Reaction Step One
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:9])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].O.Cl.[NH:12]1[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]1.C(#N)C.C(=O)([O-])[O-].[K+].[K+]>C(OCC)C>[CH3:8][C:2]([N:12]1[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]1)([CH3:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
48.3 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Name
Quantity
100 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
1216 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
353 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
1400 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with mechanical stirring for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
excess bromoester distilled off (50° C. still head temperature/10 Torr)
CUSTOM
Type
CUSTOM
Details
Flash chromatography (silica, 5-30% ethyl acetate in hexane) and evaporation of the product fractions
CUSTOM
Type
CUSTOM
Details
gave the crude product as a yellow oil
CUSTOM
Type
CUSTOM
Details
To remove some remaining bromoester contaminant
CUSTOM
Type
CUSTOM
Details
this was partitioned between ethyl acetate and 2M aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic extracts

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC(C(=O)OCC)(C)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 54.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.